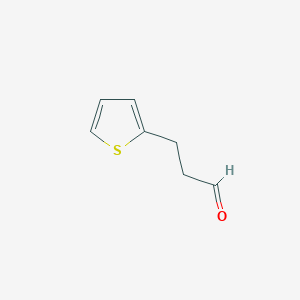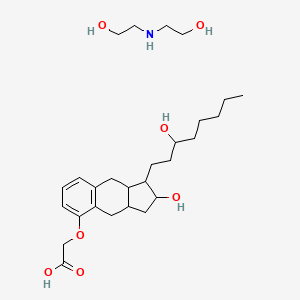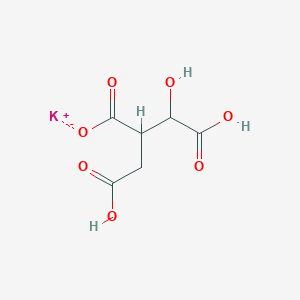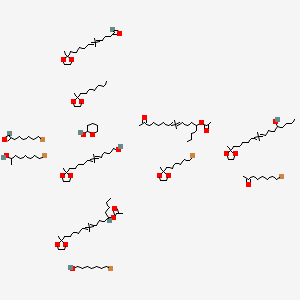
PFN-Br
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
PFN-Br is synthesized through a polymerization process involving the monomers 9,9-dioctylfluorene and 9,9-bis(3’-(N,N-dimethyl)-N-ethylammonium)-propyl-2,7-fluorene. The reaction typically occurs in the presence of a dibromide salt, which facilitates the formation of the polymer’s ionic side chains . Industrial production methods involve solution processing, where the polymer is dissolved in a suitable solvent and then deposited onto the desired substrate .
Analyse Chemischer Reaktionen
PFN-Br undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can participate in redox reactions, which are crucial for its function in electronic devices.
Common Reagents and Conditions: Typical reagents include dibromide salts and solvents like chloroform or toluene.
Major Products: The primary product is the polymer itself, with variations depending on the specific substitutions made during synthesis.
Wissenschaftliche Forschungsanwendungen
PFN-Br has a wide range of applications in scientific research:
Wirkmechanismus
PFN-Br functions by improving the interfacial properties between different layers in electronic devices. Its hydrophobic backbone and hydrophilic side chains facilitate close interfacial contact, reducing voids and defects . This enhances charge transfer and carrier extraction, leading to improved device performance. The polymer also helps in passivating surface defects and optimizing energy level alignment, which is beneficial for charge transfer .
Vergleich Mit ähnlichen Verbindungen
PFN-Br is often compared with other conjugated polymer electrolytes like PFN (Poly(9,9-bis(3’-(N,N-dimethyl)-N-ethylammonium)-propyl-2,7-fluorene)) . While both compounds serve similar functions, this compound has the added advantage of bromide ions, which enhance its electron-interface properties . Other similar compounds include Bis-FPPI and other fullerene-based electron transport layers .
Conclusion
This compound is a versatile and highly effective conjugated polymer electrolyte with significant applications in organic electronic devices. Its unique properties and ability to improve interfacial characteristics make it a valuable material in the fields of chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C145H273Br5O26 |
|---|---|
Molekulargewicht |
2832.2 g/mol |
IUPAC-Name |
7-bromoheptanal;7-bromoheptan-1-ol;2-(6-bromohexyl)-2-methyl-1,3-dioxolane;8-bromooctan-2-ol;8-bromooctan-2-one;2-heptyl-2-methyl-1,3-dioxolane;15-(2-methyl-1,3-dioxolan-2-yl)pentadec-9-en-5-ol;15-(2-methyl-1,3-dioxolan-2-yl)pentadec-9-en-5-yl acetate;11-(2-methyl-1,3-dioxolan-2-yl)undec-5-enal;11-(2-methyl-1,3-dioxolan-2-yl)undec-5-en-1-ol;oxan-2-ol;16-oxoheptadec-9-en-5-yl acetate |
InChI |
InChI=1S/C21H38O4.C19H36O3.C19H34O3.C15H28O3.C15H26O3.C11H22O2.C10H19BrO2.C8H17BrO.C8H15BrO.C7H15BrO.C7H13BrO.C5H10O2/c1-4-5-14-20(25-19(2)22)15-12-10-8-6-7-9-11-13-16-21(3)23-17-18-24-21;1-3-4-13-18(20)14-11-9-7-5-6-8-10-12-15-19(2)21-16-17-22-19;1-4-5-15-19(22-18(3)21)16-13-11-9-7-6-8-10-12-14-17(2)20;2*1-15(17-13-14-18-15)11-9-7-5-3-2-4-6-8-10-12-16;1-3-4-5-6-7-8-11(2)12-9-10-13-11;1-10(12-8-9-13-10)6-4-2-3-5-7-11;2*1-8(10)6-4-2-3-5-7-9;2*8-6-4-2-1-3-5-7-9;6-5-3-1-2-4-7-5/h6,8,20H,4-5,7,9-18H2,1-3H3;5,7,18,20H,3-4,6,8-17H2,1-2H3;7,9,19H,4-6,8,10-16H2,1-3H3;2,4,16H,3,5-14H2,1H3;2,4,12H,3,5-11,13-14H2,1H3;3-10H2,1-2H3;2-9H2,1H3;8,10H,2-7H2,1H3;2-7H2,1H3;9H,1-7H2;7H,1-6H2;5-6H,1-4H2 |
InChI-Schlüssel |
JWQINOHQPPZTHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1(OCCO1)C.CCCCC(CCCC=CCCCCCC1(OCCO1)C)O.CCCCC(CCCC=CCCCCCC(=O)C)OC(=O)C.CCCCC(CCCC=CCCCCCC1(OCCO1)C)OC(=O)C.CC(CCCCCCBr)O.CC(=O)CCCCCCBr.CC1(OCCO1)CCCCCCBr.CC1(OCCO1)CCCCCC=CCCCCO.CC1(OCCO1)CCCCCC=CCCCC=O.C1CCOC(C1)O.C(CCCO)CCCBr.C(CCCBr)CCC=O |
Verwandte CAS-Nummern |
889672-99-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diacetato[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthy]ruthenium(II)](/img/structure/B15286319.png)
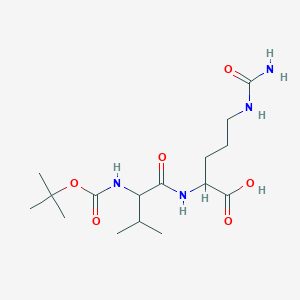
![2-((4-(6-((4-Cyano-2-fluorobenzyl)oxy)pyridin-2-yl)piperidin-1-yl)methyl)-1-(oxetan-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B15286338.png)
![1-(4-Fluorobenzoyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-YL]piperidine](/img/structure/B15286340.png)
![methanesulfonic acid;9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B15286348.png)
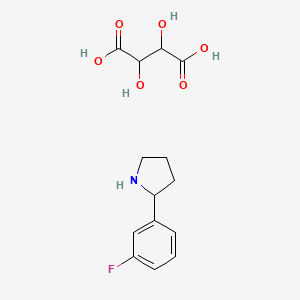
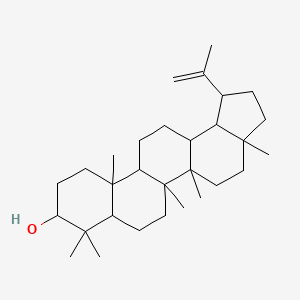
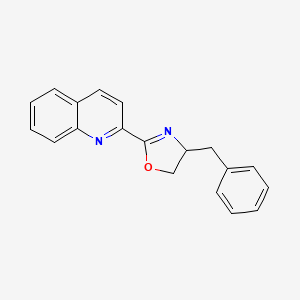
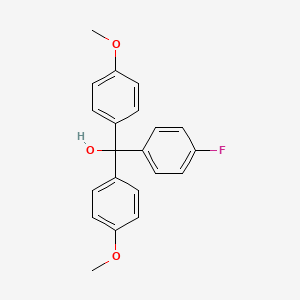

![4-(2-Cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B15286407.png)
